EBI-1051 - 1801896-05-8

EBI-1051

Catalog Number: EVT-266925
CAS Number: 1801896-05-8
Molecular Formula: C18H15F2IN2O5
Molecular Weight: 504.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EBI-1051 is a potent, and selective inhibitor of MEK1.
Synthesis Analysis

Methods and Technical Details

The synthesis of EBI-1051 involves the creation of benzodihydrofuran derivatives, employing a strategy known as scaffold hopping. This method allows researchers to explore different chemical scaffolds while maintaining biological activity. The process begins with the design of compounds based on existing MEK inhibitors, leading to the development of a new series of benzofuran derivatives with improved properties.

The synthesis typically includes several steps:

  1. Formation of the Benzodihydrofuran Core: This involves cyclization reactions to create the core structure.
  2. Functionalization: Various functional groups are introduced to enhance biological activity and solubility.
  3. Optimization: Structure-activity relationship studies are conducted to refine the compound's efficacy and pharmacokinetic properties .
Chemical Reactions Analysis

Reactions and Technical Details

EBI-1051 undergoes several types of chemical reactions that are essential for its synthesis and modification:

  • Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: This reaction replaces one atom or group with another, commonly utilizing halogens and nucleophiles.

The specific conditions under which these reactions occur can significantly influence the yield and purity of EBI-1051 .

Mechanism of Action

Process and Data

The mechanism of action for EBI-1051 primarily involves inhibition of the MEK pathway, which is integral to cell proliferation and survival in cancer cells. By blocking MEK activity, EBI-1051 disrupts downstream signaling pathways that promote tumor growth.

Research indicates that EBI-1051 effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines by interfering with the phosphorylation processes essential for MEK function. This inhibition leads to reduced activation of extracellular signal-regulated kinases (ERKs), further impeding cancer cell survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EBI-1051 is presented as a solid powder with a purity greater than 98%. It is soluble in dimethyl sulfoxide (DMSO), which is often used as a solvent in biological assays. The compound exhibits stability under proper storage conditions—dry and dark at temperatures between 0 to 4 degrees Celsius for short-term use or at -20 degrees Celsius for long-term storage.

Key physical properties include:

  • Appearance: Solid powder
  • Solubility: Soluble in DMSO
  • Shelf Life: Over three years when stored correctly .
Applications

Scientific Uses

EBI-1051 has diverse applications across various fields:

  • Chemistry: It serves as a tool compound for studying the MEK pathway.
  • Biology: Used to investigate biological effects related to MEK inhibition, including impacts on cell proliferation and apoptosis.
  • Medicine: Explored for potential therapeutic applications in treating cancers such as melanoma, colon cancer, and breast cancer.
  • Industry: Aids in developing new pharmaceuticals targeting the MEK pathway .
Introduction to MEK Inhibition in Oncological Therapeutics

The RAS/RAF/MEK/ERK Signaling Pathway in Cancer Pathogenesis

The RAS/RAF/MEK/ERK cascade is a highly conserved mitogen-activated protein kinase (MAPK) pathway that transduces extracellular signals into intracellular responses governing cell proliferation, survival, differentiation, and apoptosis. Oncogenic hyperactivation of this pathway occurs in >30% of human cancers, primarily through gain-of-function mutations in RAS (e.g., KRAS in 36% of colorectal cancers) or BRAF (e.g., V600E in 50–70% of melanomas) [2] [5] [10]. MEK1/2 (MAPK/ERK kinases) occupy a pivotal position as the only known activators of ERK1/2 kinases, making them critical gatekeepers of this oncogenic signaling axis. Constitutive pathway activation drives uncontrolled tumor growth and metastasis by dysregulating transcription factors (e.g., Myc, Ets) and cell cycle proteins (e.g., cyclin D1) [2] [8].

Table 1: Prevalence of MAPK Pathway Alterations in Human Cancers

Cancer TypeBRAF Mutation (%)RAS Mutation (%)MEK Mutation (%)
Melanoma50–70<51–5
Colorectal Cancer8–1436<2
Non-Small Cell Lung2–319<2
Pancreatic Cancer70–90*63Rare

*Uveal melanoma variant [2] [8]

Role of MEK Isoforms (MEK1/MEK2) in Tumor Proliferation and Metastasis

MEK1 and MEK2 share 85% amino acid identity in their catalytic domains but exhibit non-redundant functions in oncogenesis. Both isoforms phosphorylate ERK1/2 at Thr202/Tyr204 and Thr185/Tyr187, respectively, yet structural differences in their N-terminal regulatory domains influence substrate binding and subcellular localization [3] [5] [10]. Experimental models demonstrate that constitutively active mutants (MEK1^S218D/S222D^ or MEK2^S222D/S226D^) transform intestinal epithelial cells (IEC-6 line) into metastatic adenocarcinomas in vivo [3]. Notably, MEK2 depletion more potently suppresses colorectal cancer cell proliferation than MEK1 knockdown, suggesting isoform-specific roles in sustaining tumor growth [3]. Both isoforms also promote invasiveness by upregulating matrix metalloproteinases (MMPs) and confer resistance to anoikis (detachment-induced apoptosis) [3].

Historical Evolution of MEK Inhibitors in Targeted Cancer Therapy

First-generation MEK inhibitors (e.g., PD98059, U0126) were non-ATP-competitive but lacked clinical utility due to poor pharmacokinetics and off-target effects (e.g., MEK5 inhibition) [5] [10]. Second-generation allosteric inhibitors (trametinib, cobimetinib, binimetinib) gained FDA approval for BRAF-mutant melanoma by selectively binding an adjacent pocket to the ATP site, locking MEK1/2 in a catalytically inactive conformation [5]. Despite efficacy, limitations include acquired resistance and narrow applicability beyond BRAF-mutant cancers. EBI-1051 exemplifies a novel scaffold developed to overcome these constraints through enhanced potency and oral bioavailability [1] [4].

Properties

CAS Number

1801896-05-8

Product Name

EBI-1051

IUPAC Name

N-((1,3-Dihydroxypropan-2-yl)oxy)-7-fluoro-6-((2-fluoro-4-iodophenyl)amino)benzofuran-5-carboxamide

Molecular Formula

C18H15F2IN2O5

Molecular Weight

504.23

InChI

InChI=1S/C18H15F2IN2O5/c19-13-6-10(21)1-2-14(13)22-16-12(18(26)23-28-11(7-24)8-25)5-9-3-4-27-17(9)15(16)20/h1-6,11,22,24-25H,7-8H2,(H,23,26)

InChI Key

VUJYNHRRRJUAHQ-UHFFFAOYSA-N

SMILES

O=C(C1=C(NC2=CC=C(I)C=C2F)C(F)=C(OC=C3)C3=C1)NOC(CO)CO

Solubility

Soluble in DMSO

Synonyms

EBI1051; EBI 1051; EBI-1051

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.